Oxotremorine

Descripción general

Descripción

Oxotremorina es un compuesto químico que actúa como un agonista selectivo del receptor muscarínico de acetilcolina. Es conocido por producir efectos como ataxia, temblor y espasticidad, que son similares a los síntomas observados en el Parkinsonismo . Debido a estas propiedades, la oxotremorina se ha convertido en una valiosa herramienta de investigación en estudios experimentales destinados a desarrollar fármacos antiparkinsonianos más eficaces .

Métodos De Preparación

La síntesis de oxotremorina implica varios pasos. Una ruta sintética común incluye la reacción de 4-pirrolidin-1-ilbut-2-in-1-ilamina con pirrolidin-2-ona bajo condiciones de reacción específicas . Los métodos de producción industrial para la oxotremorina no están ampliamente documentados, pero la síntesis de laboratorio típicamente involucra el uso de técnicas estándar de síntesis orgánica.

Análisis De Reacciones Químicas

La oxotremorina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La oxotremorina puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura de la oxotremorina, lo que lleva a diferentes formas reducidas.

Sustitución: Las reacciones de sustitución que involucran oxotremorina pueden ocurrir con varios reactivos, lo que resulta en la formación de derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Research

Oxotremorine has been investigated for its potential neuroprotective effects in models of Alzheimer's disease. A study demonstrated that treatment with this compound-M enhanced cell survival, increased neurite length, and counteracted DNA fragmentation induced by amyloid-beta peptide in differentiated SH-SY5Y neuroblastoma cells. This suggests that this compound may modulate oxidative stress and mitochondrial function, positioning it as a promising candidate for therapeutic strategies against Alzheimer's disease .

Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to:

- Enhance cholinergic neurotransmission.

- Modulate oxidative stress responses.

- Up-regulate heat shock proteins, which are crucial for neuronal protection against misfolding and aggregation .

Anti-inflammatory Properties

Regulation of Cytokines

Research indicates that this compound treatment can regulate pro-inflammatory cytokines in the rat hippocampus. Specifically, it has been shown to inhibit the production of interleukin-1β and interleukin-6, suggesting a cholinergic modulatory control over neuroinflammation . This property is particularly relevant in the context of chronic stress models, where this compound treatment ameliorated anxiety-like behaviors and restored neurotrophic factor levels .

Behavioral Studies

Effects on Anxiety and Stress

this compound has been utilized in behavioral studies to assess its impact on anxiety-like behaviors. In animal models, administration of this compound reduced stress-induced anxiety behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Impact on Repetitive Behaviors

In studies involving BTBR T+ tf/J mice, a model used to study autism spectrum disorders, this compound treatment significantly reduced marble burying behavior—a measure often associated with compulsive behaviors—demonstrating its potential role in modulating repetitive behaviors .

Pain Management

Analgesic Effects

this compound has also been explored for its analgesic properties. Studies have shown that it can reduce pain-related behaviors in various nociceptive tests. The analgesic effects were enhanced when combined with opioid receptor antagonists, suggesting an interaction between the cholinergic and opioid systems in pain modulation .

Drug Discovery Applications

Virtual Screening for Leishmaniasis

In drug discovery contexts, this compound has been included in virtual screening efforts aimed at identifying new treatments for diseases such as leishmaniasis. Its interactions with specific protein targets have been modeled to predict binding affinities, highlighting its utility beyond traditional therapeutic applications .

Summary Table of Applications

Mecanismo De Acción

La oxotremorina ejerce sus efectos uniéndose selectivamente a los receptores muscarínicos de acetilcolina, que son un tipo de receptor acoplado a proteína G. Tras la unión, la oxotremorina activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación da como resultado varios efectos fisiológicos, incluida la modulación de la liberación de neurotransmisores y los cambios en el potencial de membrana .

Comparación Con Compuestos Similares

La oxotremorina es única en su actividad agonista selectiva hacia los receptores muscarínicos de acetilcolina. Los compuestos similares incluyen:

Tremorina: Otro agonista del receptor muscarínico con efectos similares pero estructura química diferente.

Oxotremorina-M: Un agonista no selectivo del receptor muscarínico de acetilcolina con propiedades neuroprotectoras y antioxidantes.

La especificidad y la potencia de la oxotremorina la convierten en una herramienta valiosa en la investigación en comparación con estos compuestos similares.

Actividad Biológica

Oxotremorine is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications.

- Chemical Name : N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide

- Molecular Formula : C12H16I1N1O1

- Purity : ≥98% .

This compound acts primarily as a non-selective agonist at mAChRs, influencing cholinergic signaling pathways. It has been shown to potentiate NMDA-mediated ion currents, indicating a role in modulating excitatory neurotransmission . The compound's interaction with muscarinic receptors affects various physiological processes, including cognition, behavior, and neuroprotection.

Neuroprotective and Antioxidant Properties

Recent studies have highlighted the neuroprotective effects of this compound-M (a derivative of this compound) against oxidative stress. It enhances cell survival and neurite outgrowth while counteracting DNA fragmentation induced by amyloid-beta peptide (Aβ 1-42). This suggests a potential role in mitigating neurodegenerative conditions .

Effects on Stress Response

Research indicates that this compound administration increases adrenocorticotropic hormone (ACTH) and corticosterone levels in both male and female mice. Notably, M2 receptor knockout mice exhibited heightened responsiveness to this compound compared to wild-type mice. This underscores the significance of mAChR subtypes in modulating stress-related hormone release .

Impact on Repetitive Behaviors

In animal models, this compound has been shown to reduce repetitive behaviors such as marble burying and self-grooming in BTBR T+ tf/J mice, which are often used as models for autism spectrum disorders (ASD). The reduction was significant at specific doses (0.01 mg), indicating its potential utility in treating behavioral symptoms associated with ASD .

Analgesic Effects

This compound's role in pain modulation has also been explored. Studies demonstrate that it can reduce pain-related behaviors in various animal models. The analgesic effects appear to be mediated through cholinergic mechanisms, as evidenced by the reversal of these effects with mAChR antagonists like atropine .

Summary of Research Findings

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound-M treatment significantly improved neuronal survival rates and reduced markers of oxidative stress in rat hippocampal neurons exposed to Aβ 1-42 peptide .

- Behavioral Changes : In a controlled experiment, BTBR mice treated with this compound showed a marked decrease in self-grooming behavior compared to controls, suggesting its efficacy in addressing repetitive behaviors associated with ASD .

- Stress Hormone Release : In a study involving both M1 and M2 receptor knockout mice, this compound was shown to increase stress hormone levels more significantly in wild-type than knockout mice, indicating the complexity of mAChR involvement in stress responses .

Propiedades

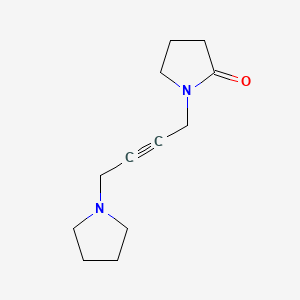

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOPYMFZBJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220252 | |

| Record name | Oxotremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-22-4 | |

| Record name | Oxotremorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxotremorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxotremorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxotremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTREMORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.